molecular formula C8H10FNO B13964651 3-(2-Aminoethyl)-4-fluorophenol

3-(2-Aminoethyl)-4-fluorophenol

Cat. No.: B13964651
M. Wt: 155.17 g/mol
InChI Key: SOLZMJPQOOYEMT-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom at the 4-position and an aminoethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-fluorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.

    Substitution Reaction: The phenol derivative undergoes a substitution reaction with an appropriate aminoethyl reagent, such as 2-bromoethylamine, under basic conditions to introduce the aminoethyl group at the 3-position.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

3-(2-Aminoethyl)-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)phenol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    4-Fluorophenol: Lacks the aminoethyl group, reducing its potential for biological interactions.

    2-(2-Aminoethyl)phenol: The position of the aminoethyl group is different, which can affect its reactivity and binding properties.

Uniqueness

3-(2-Aminoethyl)-4-fluorophenol is unique due to the presence of both the aminoethyl group and the fluorine atom. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(2-aminoethyl)-4-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3-4,10H2

InChI Key

SOLZMJPQOOYEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCN)F

Origin of Product

United States

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